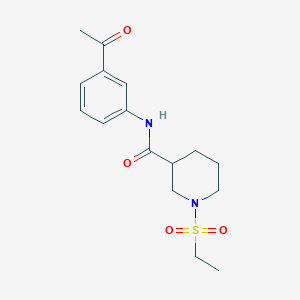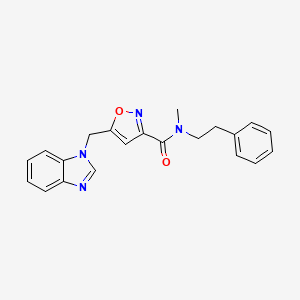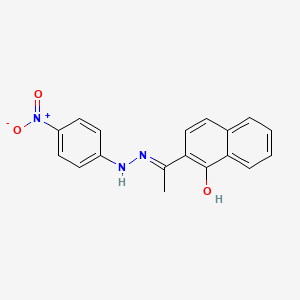![molecular formula C21H26ClFN2O2 B6004362 2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
作用机制
The exact mechanism of action of 2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been reported to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol have been studied in animal models. It has been reported to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in various fields. The compound has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models, which makes it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited availability. The synthesis of the compound is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on 2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol. One of the directions is to investigate its potential use in the treatment of Alzheimer's disease and schizophrenia. The compound has been shown to exhibit neuroprotective effects and may have therapeutic potential in these conditions. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological properties. Additionally, further research is needed to optimize the synthesis method and increase the availability of the compound for scientific research purposes.
Conclusion
2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its synthesis method has been reported in the literature and has been used to synthesize the compound for scientific research purposes. The exact mechanism of action of the compound is not fully understood, but it has been suggested to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The compound has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models and may have therapeutic potential in the treatment of Alzheimer's disease and schizophrenia. Future research directions include investigating the compound's mechanism of action in more detail, optimizing the synthesis method, and increasing the availability of the compound for scientific research purposes.
合成方法
The synthesis of 2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 2-chlorobenzylamine with 2-fluoro-4-methoxybenzaldehyde in the presence of a reducing agent. The resulting Schiff base is then reduced with sodium borohydride to yield the desired compound. This method has been reported in the literature and has been used to synthesize the compound for scientific research purposes.
科学研究应用
2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. The compound has also been evaluated for its potential use in the treatment of Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-1-[(2-fluoro-4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN2O2/c1-27-19-7-6-17(21(23)12-19)14-25-10-9-24(15-18(25)8-11-26)13-16-4-2-3-5-20(16)22/h2-7,12,18,26H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMLHFRAPXBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)


![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)


![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)


![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)